Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate
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Overview
Description
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol It is characterized by the presence of a benzo[d][1,3]dioxole group attached to a picolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)benzoate
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)nicotinate
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)isonicotinate
Uniqueness
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole group with a picolinate moiety makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFGFGOJUFMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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